

Precision Stoichiometry: (S)-(-)-1-Phenylethylamine Hydrochloride

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Compound of Interest

Compound Name: (-)-alpha-Methylbenzylamine, hydrochloride

CAS No.: 17279-30-0

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An In-Depth Technical Guide for Chiral Synthesis and Resolution[1]

Part 1: Executive Summary

(S)-(-)-1-Phenylethylamine (CAS 2627-86-3) is a cornerstone chiral building block and resolving agent in pharmaceutical synthesis.[1] While often sourced as the liquid free base to facilitate nucleophilic attack or salt formation, the hydrochloride salt (CAS 13437-79-1 for generic/racemic, specific stereoisomer references vary) represents the thermodynamically stable form often encountered during workup, purification, or long-term storage.[1]

The critical parameter for researchers is the precise Molecular Weight (MW).[1] Miscalculating stoichiometry by confusing the free base MW (121.18 g/mol) with the hydrochloride salt MW (157.64 g/mol) introduces a 30% mass error.[1] In chiral resolution—where enantiomeric purity depends on exact half-molar equivalents—this error is catastrophic, leading to poor diastereomeric excess (de) or complete failure of crystallization.[1]

This guide provides the definitive physicochemical profile, stoichiometric frameworks, and validated protocols for handling (S)-(-)-1-Phenylethylamine hydrochloride.[1]

Part 2: Physicochemical Profile & Stoichiometry[1]

Molecular Weight Determination

The molecular weight must be calculated based on the specific form utilized in the reactor.[1]

Parameter	Free Base	Hydrochloride Salt
Chemical Formula		
CAS Number	2627-86-3	13437-79-1 (General)
Molecular Weight	121.18 g/mol	157.64 g/mol
Physical State	Colorless Liquid	White Crystalline Solid
Melting Point	-10°C	>150°C (Sublimes/Decomposes)*
Density	0.95 g/mL	N/A (Solid)
Chirality	(S)-(-)	(S)-(-)

*Note: While the racemic hydrochloride melts at ~158°C, enantiopure salts may exhibit distinct lattice energies and melting ranges.[1] Always verify via DSC if critical.

The Stoichiometric Criticality

In chiral resolutions, the "Pope-Peachey" method or classical resolution often requires exactly 0.5 or 1.0 molar equivalents of the resolving agent relative to the racemate.[1]

- Scenario A (Free Base): You need 10 mmol of resolving agent.[1]
 - Calculation:

[1]

- Scenario B (HCl Salt): You have the stable HCl salt and need to generate the free base in situ or use it directly.^[1]

- Calculation:

.^[1]

Risk: Weighing 1211 mg of the salt thinking it is the base results in only 7.68 mmol (23% deficiency), potentially preventing the target diastereomeric salt from reaching the saturation point required for precipitation.^[1]

Part 3: Technical Workflows

Protocol 1: "Free-Basing" the Hydrochloride Salt

The hydrochloride salt is non-nucleophilic and cannot act as a base for resolution until the amine is liberated.^[1] This protocol ensures quantitative recovery of the active (S)-amine.^[1]

Reagents:

- (S)-(-)-1-Phenylethylamine Hydrochloride^[1]
- Sodium Hydroxide (NaOH), 2M aqueous solution^[1]
- Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)^[1]
- Sodium Sulfate (), anhydrous^{[1][2]}

Step-by-Step Methodology:

- Dissolution: Suspend the hydrochloride salt (1.0 eq) in water (approx. 5 mL/g).
- Basification: Slowly add 2M NaOH (1.2 eq) while stirring. Monitor pH; ensure pH > 12.^[1] The solution will become turbid as the organic amine separates.^[1]
- Extraction: Extract the aqueous mixture with DCM (

vol). The amine partitions into the organic phase.[1][2]

- Drying: Wash combined organics with brine, then dry over anhydrous .
- Concentration: Filter and remove solvent under reduced pressure (rotary evaporator).
 - Caution: The free base is volatile (bp 187°C).[1] Do not use high vacuum (< 10 mbar) for prolonged periods at high heat, or yield loss will occur.[1]

Protocol 2: Chiral Resolution of a Racemic Acid

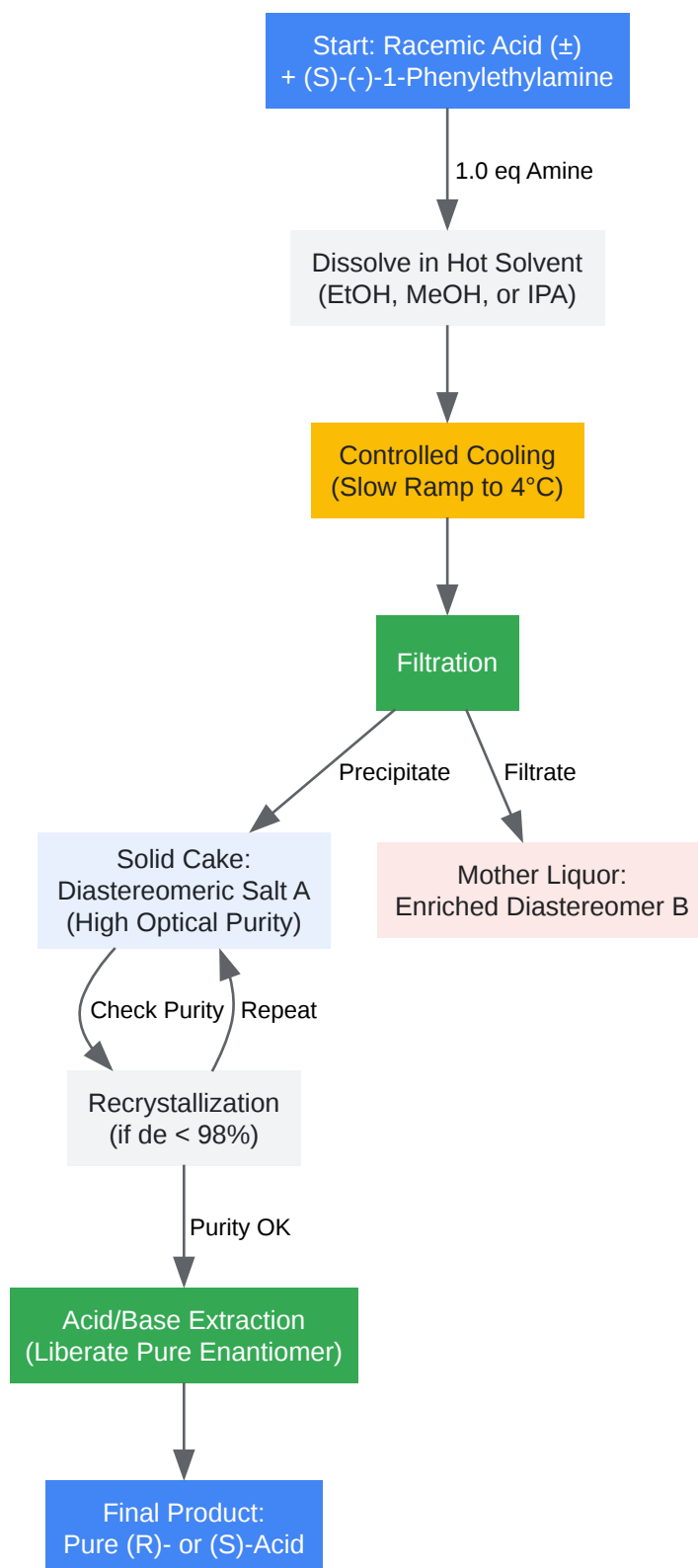
This workflow demonstrates the application of the amine (derived from the salt or base) to resolve a generic racemic acid (

)-R-COOH.[1]

Logic:

[1]

The two salts are diastereomers with different solubilities.[1] Typically, one precipitates while the other remains in the mother liquor.[1]



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Figure 1: Workflow for the resolution of racemic acids using (S)-(-)-1-Phenylethylamine. The efficiency relies on the solubility differential of the resulting diastereomeric salts.[1]

Part 4: Analytical Validation

Trust but verify. Every batch of (S)-(-)-1-Phenylethylamine hydrochloride must be validated before use in critical GMP steps.[1]

Specific Optical Rotation (Polarimetry)

This is the primary identity test.[1]

- Standard (Free Base):

to

(neat).[1]

- Standard (HCl Salt):

($c=1.18$, Ethanol) [Source 1.10].[1]

- Method: Dissolve the salt in ethanol. Ensure the temperature is strictly controlled at 20°C.

Chiral HPLC

To determine Enantiomeric Excess (ee).[1][3]

- Column: Chiralpak AD-H or OD-H (Daicel).[1]
- Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (for free base) or TFA (for salt, though free-basing pre-injection is recommended).[1]
- Detection: UV at 254 nm.[1]

H-NMR Spectroscopy

Verifies chemical structure and salt stoichiometry.[1]

- Solvent:

or

.

- Key Signals:
 - Doublet at
ppm (
).[1]
 - Quartet at
ppm (
).
 - Multiplet at
ppm (Aromatic protons).[1]
 - Broad singlet > 8.0 ppm (
protons, visible in DMSO).[1]

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- [3. pubs.acs.org \[pubs.acs.org\]](#)
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